molecular formula C11H22BrNO2 B2869016 Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate CAS No. 142121-32-2

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate

Cat. No.: B2869016
CAS No.: 142121-32-2
M. Wt: 280.206
InChI Key: QOUMJXYJNQUGAT-UHFFFAOYSA-N
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Description

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is a chemical compound with the molecular formula C11H22BrNO2. It is commonly used in organic synthesis and has various applications in scientific research. The compound is characterized by its tert-butyl group, a bromine atom, and a carbamate functional group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-4-methylpentan-2-ol. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and a dehydrating agent like thionyl chloride is added to facilitate the formation of the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted carbamates or amines.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The carbamate group can also undergo hydrolysis, releasing the corresponding amine and carbon dioxide.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-bromobutyl)carbamate
  • 1-Bromo-4-tert-butylbenzene
  • Tert-butyl (4-bromophenyl)carbamate

Uniqueness

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group with a brominated pentyl chain and a carbamate functional group. This combination imparts distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(1-bromo-4-methylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUMJXYJNQUGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of N-tert-butoxycarbonyl-2-aminopentan-1-ol (2.0 g, 9.2 mmol) in dry DCM (30 ml) at 0° C. was treated with tetrabromomethane (6.1 g, 18.4 mmol) followed by triphenylphosphine (4.84 g, 18.4 mmol). The clear reaction mixture immediately changed to yellow. After 30 min. the solvent was removed under reduced pressure and the residue was purified by column chromatography (flash silica gel; 0-40% ethyl acetate in hexane) to give N-tert-butoxycarbonyl-1-bromo-2-amino-4-methylpentane (1.76 g, 68%) as a colourless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two

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